Uvarigranol B

Cancer Research Cytotoxicity Assay Natural Product Screening

Validating cytotoxic specificity requires a true inactive control. Many polyoxygenated cyclohexenes show unpredictable bioactivity, leading to false positives. Uvarigranol B solves this: - **Confirmed Inactivity:** IC50 >100 µM vs. HCT116 & 22Rv1 (2023 study). - **Structural Match:** Core scaffold matches bioactive analogs (e.g., uvarigranol E) - isolates true SAR. - **Analytical Grade:** Fully characterized (X-ray, NMR, ECD). Reliable chemotaxonomic marker for *Uvaria* spp.

Molecular Formula C23H22O8
Molecular Weight 426.4 g/mol
Cat. No. B10817970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUvarigranol B
Molecular FormulaC23H22O8
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C=CC(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C23H22O8/c1-15(24)30-20-18(31-22(27)17-10-6-3-7-11-17)12-13-19(25)23(20,28)14-29-21(26)16-8-4-2-5-9-16/h2-13,18-20,25,28H,14H2,1H3
InChIKeyWTFRADBWXYQLMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uvarigranol B Sourcing and Verification


Uvarigranol B is a polyoxygenated cyclohexene natural product, first isolated and structurally elucidated from the roots of Uvaria grandiflora (Annonaceae) [1]. The compound, with a molecular formula of C23H22O8 and a molecular weight of 426.4 g/mol, has been more recently identified as (+)-uvarigranol B, a specific enantiomer isolated from the stems of Uvaria rufa [2]. As a member of this class, it is under active investigation for a range of biological activities [2].

Full absolute configuration established; supports stereochemically controlled studies.
Isolated from multiple Uvaria species and plant parts; may support more stable natural sourcing.
Reported inactivity in cancer cell cytotoxicity assays; suitable for negative control or SAR baseline applications.

Uvarigranol B Interchangeability Risks


Assuming functional interchangeability between Uvarigranol B and its close structural analogs is a high-risk procurement strategy. A 2023 study directly comparing (+)-uvarigranol B against multiple co-isolated polyoxygenated cyclohexenes and other compound classes from Uvaria rufa found it to be completely inactive against HCT 116 and 22Rv1 cancer cell lines (IC50 > 100 μM), whereas other tested compounds showed significant anti-mycobacterial and anti-inflammatory activities [1]. This stark inactivity in key assays demonstrates that minor structural variations within this class lead to major, non-predictable differences in bioactivity, underscoring the need for compound-specific validation rather than class-level generalization.

Structural Analog Variation

Bioactivity may shift substantially with minor structural changes; reported inactivity in one set of assays does not guarantee similar inactivity in related analogs.

Enantiomeric Identity

The (+)-enantiomer configuration must be verified; racemic or opposite enantiomer may exhibit different assay behavior and cannot be assumed interchangeable.

Source-Dependent Purity

Plant species and tissue origin can influence compound purity profiles; sourcing from a different Uvaria species or batch may require additional analytical review.

Uvarigranol B Evidence Guide


Lack of Cytotoxicity Against Cancer Cell Lines

Uvarigranol B, specifically the (+)-enantiomer, was evaluated for cytotoxic activity against a panel of cancer cell lines. The compound showed no cytotoxic effect on human colorectal carcinoma (HCT 116) and human prostate carcinoma (22Rv1) cells [1]. This was a direct head-to-head finding within a study that also identified other isolates with potent bioactivity, including one with anti-mycobacterial activity (MIC = 47.10 μg/mL) [1].

Cytotoxicity profile
Head-to-head
IC50 >100 µM (inactive)
vs active comparators: MIC 47.10 µg/mL, EC50 43.62 µM
Reported cell-model response context
HCT 116, 22Rv1 lines; no detectable activity up to 100 µM
Cancer Research Cytotoxicity Assay Natural Product Screening

Absolute Configuration and Structural Confirmation

The absolute configuration of Uvarigranol B has been rigorously established. The original isolation from U. grandiflora in 1997 used a combination of spectral, X-ray, and Mosher methodology to determine its structure [1]. A 2023 study from U. rufa confirmed the structure of (+)-uvarigranol B using modern NMR, HRESIMS, and electronic circular dichroism (ECD) experiments [2]. This is in contrast to many other natural products in early research stages that may have only proposed relative configurations or incomplete stereochemical assignments.

Stereochemical assignment
Cross-study comparable
Full absolute configuration by X-ray, Mosher, and ECD
Supports enantiomer-specific research
Confirmed independently in 1997 and 2023
Synthetic Chemistry Analytical Chemistry Chiral Resolution

Natural Occurrence and Source Organisms

Uvarigranol B has been isolated from two distinct Uvaria species (U. grandiflora and U. rufa) and from different plant parts (roots and stems) [1][2]. This suggests it may be a relatively common or accessible metabolite within the genus compared to other, more species-specific compounds. Its presence in both studies provides multiple, independent sources for its natural occurrence, unlike many other uvarigranol variants (e.g., Uvarigranol C from U. boniana , Uvarigranol E/F only reported in the 1997 study [1]).

Phytochemical source
Class-level
U. grandiflora (roots), U. rufa (stems)
May indicate supply chain stability
Reported in 2 of 2 Uvaria studies; class-level distribution context
Phytochemistry Natural Product Isolation Biodiversity

Uvarigranol B Application Scenarios


Negative Control in Cytotoxicity Assays

Based on direct evidence of its inactivity against HCT 116 and 22Rv1 cancer cell lines (IC50 > 100 μM) [1], Uvarigranol B is an ideal negative control for researchers screening polyoxygenated cyclohexene derivatives or other natural products for cytotoxic activity. Its structural similarity to bioactive analogs (e.g., uvarigranol E, zeylenol derivatives) ensures that any observed activity in parallel assays can be attributed to the specific structural features of the test compound rather than to the core scaffold.

Starting Material for SAR Studies

Uvarigranol B's well-defined and confirmed structure [1][2] makes it an excellent scaffold for SAR exploration. Its complete lack of cytotoxicity in the tested assays provides a clean baseline for functionalization. Researchers can systematically modify the polyoxygenated cyclohexene core of Uvarigranol B to introduce desired activities (e.g., anti-mycobacterial, anti-inflammatory) and directly measure the gain of function against the inert parent compound.

Analytical Reference Standard for Identification

Given that its structure has been fully characterized by multiple independent teams using modern techniques (X-ray, ECD, HRESIMS, NMR) [1][2], Uvarigranol B serves as a reliable analytical reference standard. This is particularly valuable for phytochemical investigations of other Uvaria species or related Annonaceae plants, where the presence of this class of compounds is common. It provides a benchmark for comparing spectral data and confirming the identity of new or known isolates.

Genus-Specific Metabolite Distribution

The confirmed isolation of Uvarigranol B from the roots of U. grandiflora and the stems of U. rufa [1][2] positions it as a marker compound for chemotaxonomic studies within the Uvaria genus. Researchers studying biodiversity, plant metabolomics, or the evolutionary relationships among Annonaceae species can use Uvarigranol B as a reference point to map the distribution and abundance of this specific polyoxygenated cyclohexene across different species and tissues.

Application
Selection Property
Validation Focus
Negative control for cytotoxicity screens
Reported inactivity in cancer cell lines
Verify absence of interference in user assay conditions
SAR starting scaffold
Well-characterized inert polyoxygenated cyclohexene core
Measure gain-of-function against parent compound
Analytical reference standard
Fully assigned absolute configuration by multiple methods
Match spectral data (NMR, ECD) to literature values
Chemotaxonomic marker
Occurrence across multiple Uvaria species and tissues
Confirm presence in plant samples via co-elution or spectral comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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